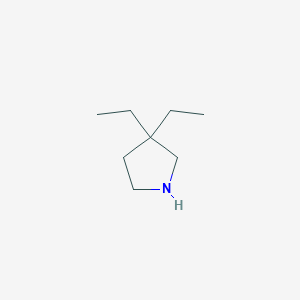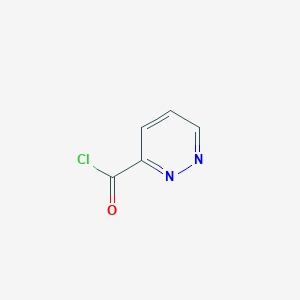
3-吡啶甲酰氯
描述
3-Pyridazinecarbonyl chloride is an organic compound with the molecular formula C5H3ClN2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
科学研究应用
3-Pyridazinecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Target of Action
3-Pyridazinecarbonyl chloride is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities
Biochemical Pathways
For instance, all components of vitamin B3, which include pyridazine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
生化分析
Biochemical Properties
3-Pyridazinecarbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, 3-Pyridazinecarbonyl chloride can form hydrogen bonds and π-π stacking interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of 3-Pyridazinecarbonyl chloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, 3-Pyridazinecarbonyl chloride can induce apoptosis in certain cell types by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, 3-Pyridazinecarbonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves covalent interactions, which can be irreversible. Additionally, 3-Pyridazinecarbonyl chloride can interact with DNA and RNA, affecting gene expression. It can also modulate the activity of transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyridazinecarbonyl chloride can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over time, its activity may decrease due to degradation. Long-term exposure to 3-Pyridazinecarbonyl chloride can lead to persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Pyridazinecarbonyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
3-Pyridazinecarbonyl chloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic fluxes and metabolite levels. Additionally, 3-Pyridazinecarbonyl chloride can influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 3-Pyridazinecarbonyl chloride is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of 3-Pyridazinecarbonyl chloride within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Pyridazinecarbonyl chloride is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-Pyridazinecarbonyl chloride can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridazinecarbonyl chloride typically involves the chlorination of 3-pyridazinecarboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is performed under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 3-pyridazinecarbonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
化学反应分析
Types of Reactions: 3-Pyridazinecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, 3-pyridazinecarbonyl chloride hydrolyzes to form 3-pyridazinecarboxylic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used, typically under acidic or basic conditions to facilitate the reaction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
3-Pyridazinecarboxylic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
相似化合物的比较
3-Pyridazinecarboxylic Acid: The parent compound from which 3-pyridazinecarbonyl chloride is derived.
4-Pyridazinecarbonyl Chloride: A positional isomer with similar reactivity but different spatial arrangement.
3-Pyridazinecarboxamide: An amide derivative with different chemical properties and applications.
Uniqueness: 3-Pyridazinecarbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution and coupling reactions sets it apart from other similar compounds.
属性
IUPAC Name |
pyridazine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQSSQXPUBICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598650 | |
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-82-0 | |
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)
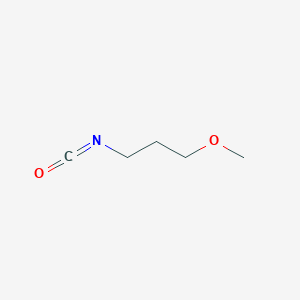
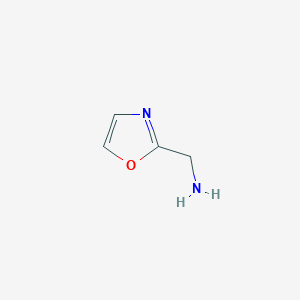
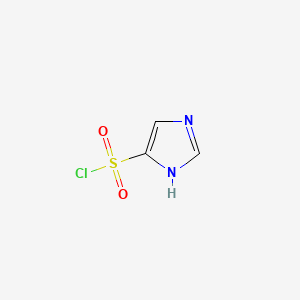


![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)
